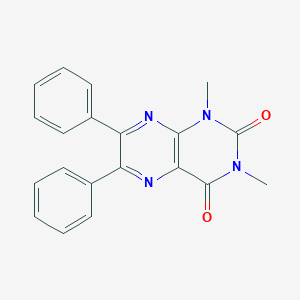
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione, commonly known as methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It is a heterocyclic compound that has been used as a diagnostic tool, a therapeutic agent, and a research tool. Methylene blue has been used to treat various medical conditions, such as methemoglobinemia, malaria, and septic shock. In addition, it has been used as a stain in histology and microbiology.
Mécanisme D'action
The mechanism of action of methylene blue is not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, methylene blue can reduce the production of nitric oxide and thereby modulate various physiological processes.
Effets Biochimiques Et Physiologiques
Methylene blue has various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and modulate the immune response. In addition, it has been shown to improve cognitive function and reduce inflammation. Methylene blue has also been shown to have antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It can be used in various assays, such as cell viability assays, mitochondrial function assays, and oxidative stress assays. In addition, it has a long shelf life and can be stored at room temperature. However, methylene blue has several limitations for lab experiments. It can be toxic at high concentrations and can interfere with the activity of other compounds. In addition, it can be difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the use of methylene blue in scientific research. It has been shown to have potential therapeutic effects for various medical conditions, such as Alzheimer's disease and cancer. Therefore, further research is needed to explore its potential as a therapeutic agent. In addition, methylene blue has been shown to have potential as a diagnostic tool for various medical conditions, such as septic shock and malaria. Therefore, further research is needed to explore its potential as a diagnostic tool. Finally, further research is needed to explore the mechanism of action of methylene blue and to identify its molecular targets.
Méthodes De Synthèse
Methylene blue can be synthesized by several methods, including the oxidation of N,N-dimethylaniline with nitrobenzene, the reduction of methylene green, and the oxidation of 3,7-diaminophenothiazine. The most commonly used method is the oxidation of N,N-dimethylaniline with nitrobenzene. The reaction is carried out in the presence of sulfuric acid and sodium nitrite. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Methylene blue has been used in various scientific research applications. It has been used as a staining agent in histology and microbiology. It has also been used as a diagnostic tool for various medical conditions, such as methemoglobinemia and Alzheimer's disease. In addition, it has been used as a therapeutic agent for various medical conditions, such as septic shock, malaria, and cancer.
Propriétés
Numéro CAS |
7499-94-7 |
|---|---|
Nom du produit |
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione |
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1,3-dimethyl-6,7-diphenylpteridine-2,4-dione |
InChI |
InChI=1S/C20H16N4O2/c1-23-18-17(19(25)24(2)20(23)26)21-15(13-9-5-3-6-10-13)16(22-18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
YWDWCRSCCCQSFM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
7499-94-7 |
Pictogrammes |
Acute Toxic; Irritant |
Solubilité |
0.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



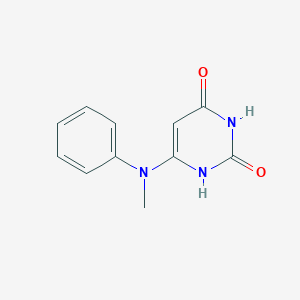
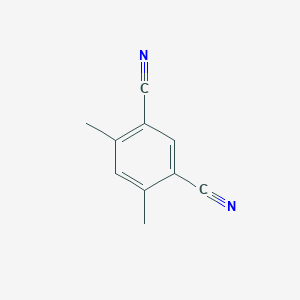
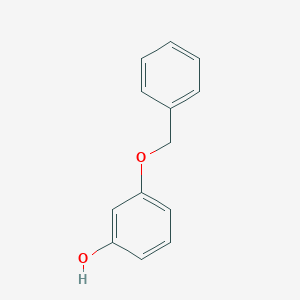
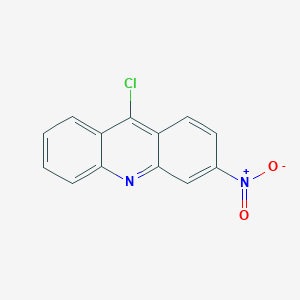
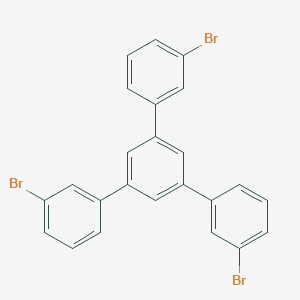
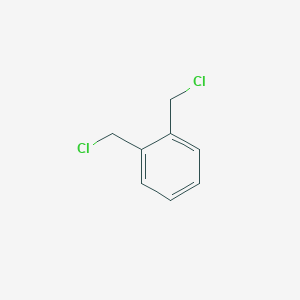
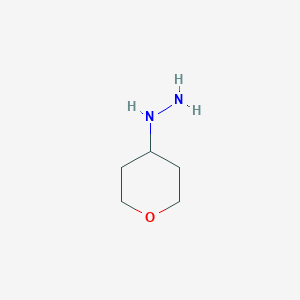
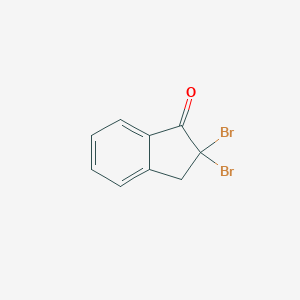
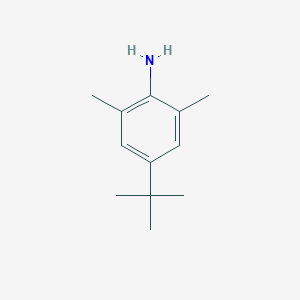
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
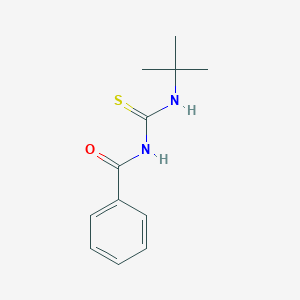
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
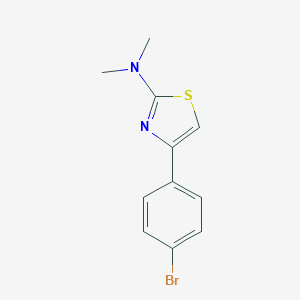
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)